N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide
Description
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide is a structurally complex molecule featuring three key motifs:
- Benzothiazole: A bicyclic aromatic system known for its bioactivity in antimicrobial and anticancer agents.
- Thieno[2,3-c]pyridine: A fused heterocyclic core combining thiophene and pyridine rings, contributing rigidity and electronic diversity.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O3S3/c1-4-30-16-15-20-23(17-30)36-27(24(20)26-28-21-9-7-8-10-22(21)35-26)29-25(32)18-11-13-19(14-12-18)37(33,34)31(5-2)6-3/h7-14H,4-6,15-17H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIDNMVCAHJPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as the solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A. N-Sulfonamide 2-Pyridone Derivatives ()
- Core Structure: 2-Pyridone (vs. thienopyridine in the target compound).
- Key Substituents : Benzenesulfonamide and benzothiazole.
- Synthesis: Reflux with ethanol and piperidine acetate, followed by crystallization .
- Comparison: The pyridone ring lacks the fused thiophene moiety, reducing aromaticity and rigidity compared to the thienopyridine core. The benzenesulfonamide group (in 10a–f derivatives) differs from the diethylsulfamoyl group, impacting steric bulk and hydrophobicity.
B. Methyl(phenyl)sulfamoyl Analogue ()
- Core Structure: Identical thieno[2,3-c]pyridine and benzothiazole motifs.
- Key Substituent : Methyl(phenyl)sulfamoyl benzamide (vs. diethylsulfamoyl in the target).
- Steric Effects: The phenyl group may enable π-π stacking in binding pockets, while diethyl groups introduce steric hindrance.
C. 1,2,4-Oxadiazole Derivatives ()
- Core Structure: Benzoxazinone fused with pyrimidine.
- Key Substituents : Phenyl-1,2,4-oxadiazoles.
- Synthesis : Room-temperature reactions with Cs₂CO₃ in DMF, yielding 70–85% .
- Comparison :
- Oxadiazole rings are more polar than benzothiazole, altering solubility and target selectivity.
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(diethylsulfamoyl)benzamide is a complex organic compound belonging to the class of benzothiazole derivatives. These derivatives are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential applications in cancer therapy and anti-inflammatory treatments.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₀N₄O₄S₂ |
| Molecular Weight | 394.0 g/mol |
| CAS Number | 1329904-32-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. It is hypothesized that the compound may inhibit certain enzymes or proteins critical for cancer cell proliferation and survival. Potential mechanisms include:
- Inhibition of Cell Proliferation : The compound may disrupt signaling pathways such as AKT and ERK, which are vital for cell growth and survival.
- Induction of Apoptosis : Evidence suggests that it promotes apoptotic pathways in cancer cells, leading to reduced tumor growth.
- Anti-inflammatory Effects : The compound may reduce the levels of inflammatory cytokines like IL-6 and TNF-α, which are often elevated in cancerous conditions.
Biological Activity Studies
Recent studies have evaluated the biological activity of benzothiazole derivatives similar to this compound. Key findings include:
Case Study: Anticancer Activity
A study focused on a series of benzothiazole derivatives highlighted the anticancer potential of compounds structurally related to the target compound. The results indicated significant inhibition of cancer cell proliferation across various cell lines:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Compound B7 | A431 | 1 | Inhibition of AKT/ERK pathways |
| Compound B7 | A549 | 2 | Induction of apoptosis |
| Compound B7 | H1299 | 4 | Reduction of IL-6 and TNF-α levels |
This study demonstrated that compounds with a similar benzothiazole core exhibit promising dual-action capabilities as both anticancer and anti-inflammatory agents .
Pharmacokinetics and Toxicity
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for compounds like this compound indicates favorable drug-like properties. These properties suggest potential for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
